molecular formula C24H36O7 B1151610 Forskolin G CAS No. 473981-11-2

Forskolin G

Cat. No.: B1151610
CAS No.: 473981-11-2
M. Wt: 436.5 g/mol
Attention: For research use only. Not for human or veterinary use.
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Description

Forskolin G, also known as coleonol, is a labdane diterpenoid produced by the plant Coleus forskohlii. This compound has been used for centuries in traditional Ayurvedic medicine to treat various health conditions. This compound is known for its ability to increase levels of cyclic adenosine monophosphate (cAMP) by stimulating adenylate cyclase, making it a valuable tool in biochemical research .

Mechanism of Action

Target of Action

Forskolin G, also known as Forskolin, primarily targets the enzyme adenylate cyclase (AC) . This enzyme plays a crucial role in the production of cyclic adenosine monophosphate (cAMP) , an important second messenger necessary for the proper biological response of cells to hormones and other extracellular signals .

Mode of Action

This compound interacts with its target, adenylate cyclase, by directly activating it . This activation leads to an increase in intracellular levels of cAMP . This compound’s action is also influenced by the activation of AC by the heterotrimeric G-protein, Gs .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the adenylate cyclase-cAMP pathway . By increasing cAMP levels, this compound can stimulate various biological processes, including the breakdown of stored fat cells and the release of fatty acids into the bloodstream . It also plays a role in the regulation of various cellular processes, including the activation of protein kinase A (PKA), an enzyme that plays a role in numerous cellular functions .

Result of Action

The molecular and cellular effects of this compound’s action are diverse due to the wide range of cellular processes regulated by cAMP. This compound’s ability to increase cAMP levels can lead to the activation of various enzymes and pathways that regulate cellular processes . For example, it has been shown to have neuroprotective potential, alleviating pathogenic factors linked with numerous neurological abnormalities . It also exhibits anti-inflammatory activities by reducing the expression of various inflammatory cytokines .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the plant Coleus forskohlii, from which this compound is derived, is native to India and widely present in the tropical and sub-tropical regions of Egypt, China, Ethiopia, and Pakistan . The roots of C. forskohlii, which contain the highest concentration of this compound, are used for extraction .

Biochemical Analysis

Biochemical Properties

Forskolin G is known to stimulate the enzyme adenylate cyclase, leading to an increase in cyclic AMP (cAMP) levels . This makes it an important player in biochemical reactions, particularly in signal transduction . It interacts with enzymes such as adenylate cyclase and proteins involved in cAMP-sensitive pathways .

Cellular Effects

This compound has a broad range of effects on various types of cells. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . It activates the enzyme adenylyl cyclase, increasing intracellular levels of cAMP, an important second messenger necessary for the proper biological response of cells to hormones and other extracellular signals .

Molecular Mechanism

The molecular mechanism of this compound primarily involves the upregulation of cAMP levels and the enhancement of cAMP-mediated functions . This is achieved by directly activating adenylate cyclase, an enzyme crucial for the conversion of ATP to cAMP .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to have temporal effects. For instance, it has been observed to display antiviral activity against various viruses over time

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For instance, administration of certain dosages of this compound extracts has shown reduction in body weight, food intake, and fat accumulation

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as adenylate cyclase and affects metabolic flux and metabolite levels . The increase in cAMP levels due to this compound can influence various cellular processes .

Transport and Distribution

It is known that this compound can inhibit a number of membrane transport proteins and channel proteins .

Subcellular Localization

Studies have shown that the N-terminal region of this compound demonstrates subcellular localization in the chloroplast . This suggests that this compound may have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions

Forskolin G can be synthesized through a series of chemical reactions involving the starting material geranylgeranyl pyrophosphate (GGPP). The key steps in the synthesis include photocyclization of a synthetic intermediate in the presence of oxygen and methylene blue, followed by a singlet oxygen Diels-Alder reaction .

Industrial Production Methods

Industrial production of this compound primarily involves extraction from the roots of Coleus forskohlii. The plant is cultivated on a large scale, and the tuberous roots are harvested for extraction. Various extraction and purification methods, including solvent extraction and chromatographic techniques, are employed to obtain high-purity this compound .

Comparison with Similar Compounds

Forskolin G is unique among labdane diterpenoids due to its potent ability to activate adenylate cyclase and increase cAMP levels. Similar compounds include:

This compound stands out due to its broad range of biological activities and its extensive use in scientific research and therapeutic applications.

Properties

IUPAC Name

[(3R,4aS,5S,6S,6aS,10S,10aS,10bR)-5-acetyloxy-3-ethenyl-10-hydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-2,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromen-6-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36O7/c1-9-22(6)12-15(27)18-23(7)16(28)10-11-21(4,5)19(23)17(29-13(2)25)20(30-14(3)26)24(18,8)31-22/h9,16-20,28H,1,10-12H2,2-8H3/t16-,17-,18+,19-,20-,22-,23+,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLAOOPRSOQWAOS-NHBJGEBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C2C(CCC(C2(C3C(=O)CC(OC3(C1OC(=O)C)C)(C)C=C)C)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@@H]2[C@]([C@H](CCC2(C)C)O)([C@H]3C(=O)C[C@](O[C@@]3([C@H]1OC(=O)C)C)(C)C=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is forskolin G and where is it found?

A1: this compound is a labdane diterpenoid found in the roots and aerial parts of Coleus forskohlii [, ].

Q2: What is the structure of this compound?

A2: this compound's structure has been elucidated using spectroscopic data, including IR, MS, 1H NMR, 13C NMR, and 2D NMR experiments []. It is identified as 1α-hydroxy-6β,7β-diacetoxy-8,13-epoxylabd-14-ene-11-one [, ].

Q3: What is the molecular formula and weight of this compound?

A3: While the provided abstracts do not explicitly state the molecular formula and weight of this compound, these can be deduced from its structure (1α-hydroxy-6β,7β-diacetoxy-8,13-epoxylabd-14-ene-11-one).

Q4: What are the pharmacological effects of this compound?

A4: Research indicates that this compound, along with other forskolin analogs, can relax histamine- or acetylcholine-induced contractions in isolated guinea pig tracheas, suggesting potential as a bronchodilator [].

Q5: How does this compound compare to forskolin in its effects?

A5: While both this compound and forskolin exhibit relaxant effects on tracheal smooth muscle, direct comparative studies are limited within the provided abstracts []. Further research is needed to determine their relative potency and specific mechanisms of action.

Q6: Are there any studies on the structure-activity relationship (SAR) of this compound?

A6: The provided research focuses on isolation and structural characterization of this compound. Detailed SAR studies exploring the impact of structural modifications on its activity, potency, and selectivity are not available in these abstracts.

Q7: What is known about the pharmacokinetics (PK) of this compound, such as absorption, distribution, metabolism, and excretion (ADME)?

A7: The provided research primarily focuses on isolation, structural characterization, and preliminary pharmacological activity of this compound. Information regarding its PK profile, including ADME, is not covered in these abstracts.

Q8: Have there been any in vivo studies conducted on this compound?

A8: The provided research primarily focuses on in vitro studies using isolated guinea pig tracheas. While these findings suggest potential therapeutic applications, in vivo studies are necessary to confirm efficacy, determine appropriate dosage, and assess potential toxicity.

Q9: Are there any known safety concerns or toxicities associated with this compound?

A9: Information regarding the toxicity profile and safety of this compound is not discussed in the provided abstracts. Thorough toxicological studies are crucial before considering any clinical applications.

Q10: What analytical methods are used to characterize and quantify this compound?

A10: Researchers have employed various spectroscopic methods to characterize and elucidate the structure of this compound. These techniques include Infrared spectroscopy (IR), Mass spectrometry (MS), 1H Nuclear Magnetic Resonance (1H NMR), 13C Nuclear Magnetic Resonance (13C NMR), and 2D NMR experiments [].

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